molecular formula C9H5BrO2S B175246 6-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 19075-61-7

6-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B175246
CAS No.: 19075-61-7
M. Wt: 257.11 g/mol
InChI Key: ZXMDECZLLPFSJO-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms

Synthetic Routes and Reaction Conditions:

    Bromination of Benzo[b]thiophene: The synthesis of this compound typically begins with the bromination of benzo[b]thiophene. This reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.

    Carboxylation: The brominated product is then subjected to carboxylation. This can be achieved through a variety of methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as carbon monoxide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are used under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers are formed.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Bromobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 6-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its position-specific bromine and carboxylic acid groups make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMDECZLLPFSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266512
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19075-61-7
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19075-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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